molecular formula C7H9IN2O2 B2465877 3-iodo-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid CAS No. 1946823-02-4

3-iodo-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B2465877
CAS No.: 1946823-02-4
M. Wt: 280.065
InChI Key: YLIIIGMONADNAQ-UHFFFAOYSA-N
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Description

3-iodo-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid is a heterocyclic organic compound that features an iodine atom, an isopropyl group, and a carboxylic acid functional group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-iodo-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid typically involves the iodination of a pyrazole precursor. One common method includes the reaction of 1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography would be employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-iodo-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a carbonyl compound.

    Coupling Reactions: The compound can participate in cross-coupling reactions like Suzuki or Sonogashira coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

    Substitution: Formation of 3-substituted pyrazole derivatives.

    Oxidation: Formation of pyrazole-4-carboxylic acid derivatives.

    Reduction: Formation of pyrazole-4-methanol derivatives.

Scientific Research Applications

3-iodo-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, anti-cancer, or anti-microbial properties.

    Material Science: Employed in the development of novel materials with specific electronic or optical properties.

    Biological Studies: Utilized in the study of enzyme inhibitors or as a ligand in receptor binding studies.

Mechanism of Action

The mechanism of action of 3-iodo-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The iodine atom and carboxylic acid group play crucial roles in its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid
  • 3-chloro-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid
  • 3-fluoro-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid

Uniqueness

3-iodo-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity compared to its halogenated analogs. The larger atomic radius and higher polarizability of iodine can enhance interactions with biological targets, making it a valuable compound in drug design and development.

Properties

IUPAC Name

3-iodo-1-propan-2-ylpyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9IN2O2/c1-4(2)10-3-5(7(11)12)6(8)9-10/h3-4H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLIIIGMONADNAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C(=N1)I)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1946823-02-4
Record name 3-iodo-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid
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